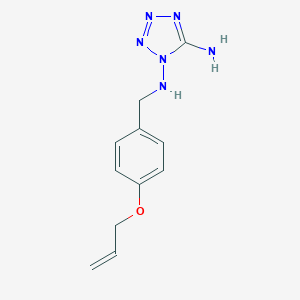![molecular formula C17H17NO3 B283497 4-{[2-(Allyloxy)benzyl]amino}benzoic acid](/img/structure/B283497.png)
4-{[2-(Allyloxy)benzyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(Allyloxy)benzyl]amino}benzoic acid, also known as ABAO, is a chemical compound that has been widely studied for its potential biological and medicinal applications. ABAO is a derivative of benzoic acid, a common organic acid that is found in many natural products and used in various industries.
Mécanisme D'action
The mechanism of action of 4-{[2-(Allyloxy)benzyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of key enzymes or signaling pathways that are involved in cell growth and proliferation. 4-{[2-(Allyloxy)benzyl]amino}benzoic acid has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungal and bacterial strains by disrupting cell membrane integrity and inhibiting key metabolic pathways.
Biochemical and Physiological Effects:
4-{[2-(Allyloxy)benzyl]amino}benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 4-{[2-(Allyloxy)benzyl]amino}benzoic acid has also been shown to modulate the expression of various genes and proteins that are involved in cell signaling, metabolism, and immune response. In animal studies, 4-{[2-(Allyloxy)benzyl]amino}benzoic acid has been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[2-(Allyloxy)benzyl]amino}benzoic acid has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low cost. However, there are also some limitations to using 4-{[2-(Allyloxy)benzyl]amino}benzoic acid in lab experiments, such as its limited solubility in water and some organic solvents, and its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of 4-{[2-(Allyloxy)benzyl]amino}benzoic acid for specific experimental conditions.
Orientations Futures
There are several future directions for research on 4-{[2-(Allyloxy)benzyl]amino}benzoic acid. One potential direction is to investigate its use as a photosensitizer in photodynamic therapy, either alone or in combination with other therapeutic agents. Another direction is to explore its potential as an antifungal or antibacterial agent, either alone or in combination with other antibiotics. Further studies are also needed to fully elucidate the mechanism of action of 4-{[2-(Allyloxy)benzyl]amino}benzoic acid and to identify its molecular targets in cancer cells and other biological systems. Finally, more in vivo studies are needed to evaluate the safety and efficacy of 4-{[2-(Allyloxy)benzyl]amino}benzoic acid as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-{[2-(Allyloxy)benzyl]amino}benzoic acid involves the reaction of 2-(allyloxy)benzaldehyde with 4-aminobenzoic acid in the presence of a catalyst and a solvent. The reaction yields 4-{[2-(Allyloxy)benzyl]amino}benzoic acid as a white solid with a melting point of 166-168°C. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
4-{[2-(Allyloxy)benzyl]amino}benzoic acid has been extensively studied for its potential biological and medicinal applications. It has been shown to exhibit antitumor, antifungal, and antibacterial activities in vitro. 4-{[2-(Allyloxy)benzyl]amino}benzoic acid has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a noninvasive cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.
Propriétés
Formule moléculaire |
C17H17NO3 |
|---|---|
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
4-[(2-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C17H17NO3/c1-2-11-21-16-6-4-3-5-14(16)12-18-15-9-7-13(8-10-15)17(19)20/h2-10,18H,1,11-12H2,(H,19,20) |
Clé InChI |
DHERCARSIDQEOQ-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
C=CCOC1=CC=CC=C1CNC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283414.png)
![N-tert-butyl-2-(2-chloro-6-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283415.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3,4-dichlorophenyl)amine](/img/structure/B283417.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(4-bromophenyl)amine](/img/structure/B283419.png)
![N-benzyl-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B283426.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-cyclohexylamine](/img/structure/B283427.png)
![5-{[4-(allyloxy)-3-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B283430.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B283431.png)
![2-{4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283432.png)

![N~1~-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283434.png)
![N~1~-[2-(allyloxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B283437.png)
![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)